molecular formula C22H15Cl2N3O4S B2638638 Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-44-2

Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2638638
M. Wt: 488.34
InChI Key: HVWXOBFUFFPKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15Cl2N3O4S and its molecular weight is 488.34. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Pyridazine Derivatives : The synthesis of different heterocycles, including pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and related compounds from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, demonstrates the compound's utility in generating novel heterocyclic structures with potential for further pharmacological exploration (Deeb & El-Abbasy, 2006).

  • Creation of Pyrrolo[2,3-c]pyridazines and Furo[2,3-c]pyndazines : Research into the synthesis of pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyridazines from ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and similar compounds showcases the versatility of these chemical structures in forming bases for further chemical reactions and potential drug development (Deeb et al., 1992).

Molecular Structure and Pharmacological Screening

  • Crystal and Molecular Structure Analysis : The synthesis and characterization of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, including crystal and molecular structure analysis through X-ray diffraction, highlights the complex interactions and structural stability of similar compounds. This level of analysis is crucial for understanding the potential therapeutic applications and molecular interactions of these compounds (Achutha et al., 2017).

Pharmacological Applications

  • Pharmacological Screening : The screening of pyrazolo[3,4-c]pyridazine derivatives for effects on the central nervous system points to the pharmacological potential of these compounds. Such studies are foundational in the drug discovery process, indicating possible therapeutic applications or biological activities of new chemical entities (Zabska et al., 1998).

properties

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-5-13(23)6-4-12)17(16)21(29)27(26-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWXOBFUFFPKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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